2-Fluoro-3-oxopropanoic Acid

Description

Historical Context and Significance of Fluorinated Alpha-Keto Acids in Chemical Biology

The strategic introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and chemical biology. google.combohrium.com It is estimated that approximately 25% of all therapeutic drugs contain fluorinated fragments, a testament to the profound impact of this element on molecular properties. google.com The significance of fluorinated compounds, including α-keto acids, stems from the unique attributes of the fluorine atom: its small size, high electronegativity, and the strength of the carbon-fluorine bond. These features can dramatically alter a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. bohrium.comnih.gov

Historically, the development of selective fluorination methods was a major challenge. The journey from harsh, non-selective fluorinating agents to modern, sophisticated reagents has been pivotal for the field. The creation of reagents like diethylaminosulfur trifluoride (DAST) and electrophilic sources such as N-fluorobenzenesulfonimide (NFSI) enabled more precise and predictable C-F bond formation. nih.gov This advancement allowed chemists to design and synthesize complex fluorinated molecules, including α-keto acids and amino acids, which serve as crucial building blocks for pharmaceuticals and probes for studying biological processes. bohrium.comnih.govnih.gov Fluorinated α-keto acids and their derivatives are of particular interest as they can act as enzyme inhibitors or mimics of natural metabolites, providing powerful tools for probing enzymatic mechanisms and designing novel therapeutics.

Research Landscape and Emerging Trends for 2-Fluoro-3-oxopropanoic Acid

Recent scientific investigations have highlighted the versatility of this compound as a valuable scaffold and building block in diverse research areas. Its unique reactivity enables a variety of chemical transformations essential for creating more complex molecules. vulcanchem.com

Current research trends involving this compound include:

Medicinal Chemistry: Derivatives of this compound are being explored for their therapeutic potential. Studies have suggested that some derivatives may possess anticancer properties by inhibiting cancer cell proliferation. The fluorine atom is thought to enhance lipophilicity, which can improve cell membrane permeability and metabolic stability. vulcanchem.com Furthermore, some research has pointed towards potential anti-inflammatory effects of its derivatives. vulcanchem.com

Synthetic Methodology: There is ongoing research focused on developing more efficient and sustainable methods for synthesizing this compound and its derivatives. vulcanchem.com A common laboratory approach involves the selective fluorination of malonic acid derivatives using reagents like Selectfluor®. vulcanchem.comgoogle.com These efforts aim to increase yields, reduce chemical waste, and provide access to a wider range of complex fluorinated compounds. vulcanchem.com

Materials Science: In materials science, this compound serves as a key starting material. Its distinct reactivity patterns are utilized to synthesize novel materials with specific, tailored properties. vulcanchem.com

Environmental Chemistry: The compound is also used in environmental studies to understand the biodegradation pathways of fluorinated organic compounds. Investigating its behavior under different environmental conditions helps in assessing the ecological footprint of such chemicals. vulcanchem.com

Table 2: Selected Research Applications of this compound Derivatives

| Research Area | Focus of Study | Significance |

|---|---|---|

| Anticancer Research | Inhibition of cancer cell proliferation | Potential for developing new therapeutic agents. vulcanchem.com |

| Synthetic Chemistry | Development of efficient synthesis routes | Improving access to complex fluorinated molecules. vulcanchem.com |

| Materials Science | Building block for new materials | Creation of materials with specific functional properties. vulcanchem.com |

Fundamental Chemical Reactivity Principles of Fluorinated Pyruvates

Fluorinated pyruvates, such as this compound, exhibit a dualistic chemical nature, capable of acting as both electrophiles and nucleophiles. researchgate.net This reactivity is governed by the presence of the ketone carbonyl group, the carboxylic acid (or ester), and the electron-withdrawing fluorine atom. The control of these reactions, however, can be challenging without the use of enzymatic catalysts. nih.govacs.org

As electrophiles, the ketone carbonyl group is susceptible to attack by nucleophiles. As nucleophiles, pyruvates can form enolates or enamines, which can then participate in reactions like aldol (B89426) additions. researchgate.net However, controlling these reactions is often complicated by competing side reactions, such as self-aldol condensation, where one pyruvate (B1213749) molecule acts as the nucleophile and another as the electrophile. researchgate.net

Recent advances in organocatalysis have provided non-enzymatic pathways to control the reactivity of pyruvates. For instance, enantioselective aldol reactions of pyruvates with fluorinated aldehydes have been developed using primary amine-derived catalysts. nih.govacs.org These catalysts facilitate the formation of desired cross-aldol products in good yields and with high enantioselectivities by guiding the pyruvate to act as a nucleophile in a controlled manner. nih.gov The development of such catalytic systems is crucial for synthesizing chiral γ-fluorinated alkyl group-substituted γ-hydroxy α-ketoesters, which are valuable intermediates in organic synthesis. researchgate.netnih.gov

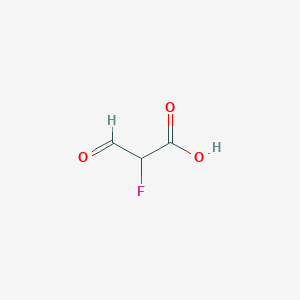

Structure

2D Structure

Propriétés

IUPAC Name |

2-fluoro-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO3/c4-2(1-5)3(6)7/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZAWQINJHZMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555103 | |

| Record name | 2-Fluoro-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58629-87-1 | |

| Record name | 2-Fluoro-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluoro 3 Oxopropanoic Acid and Its Derivatives

Chemoenzymatic Synthesis Strategies for Chiral Fluorinated Alpha-Keto Acids

Chemoenzymatic methods offer a powerful approach to the synthesis of chiral fluorinated compounds, combining the selectivity of biocatalysts with the versatility of chemical reactions. These strategies often provide high enantio- and diastereoselectivity under mild reaction conditions.

Aldolase-Catalyzed Approaches to Fluoropyruvate Adducts

Aldolases, particularly pyruvate (B1213749) aldolases, have emerged as highly effective catalysts for the stereoselective C-C bond formation between fluoropyruvate and a diverse range of aldehyde acceptors. alaska.edunih.govnih.gov This approach directly furnishes β-fluoro-α-keto acids, which are precursors to 2-fluoro-3-oxopropanoic acid derivatives.

Type II HpcH aldolases have been shown to efficiently catalyze the addition of fluoropyruvate to various aldehydes with exclusive (3S)-selectivity at the newly formed fluorine-bearing stereocenter. alaska.edunih.gov The stereochemistry of the adjacent hydroxyl group can often be tuned by selecting different enzyme homologs or adjusting reaction conditions, leading to either syn or anti diastereomers. nih.gov For instance, the reaction of fluoropyruvate with certain aldehydes using E. coli HpcH (EcHpcH) and S. weissflogii HpcH1 (SwHpcH1) can yield different diastereomeric ratios. alaska.edu The resulting densely functionalized fluoropyruvate adducts can then be converted into a variety of valuable organofluorine compounds, including fluorinated sugars and amino acids. alaska.edunih.gov

| Aldehyde Substrate | Aldolase (B8822740) Enzyme | Product (β-Fluoro-α-keto acid) | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|---|

| Acetaldehyde | EcHpcH | 2-Fluoro-3-hydroxybutanoic acid | - | alaska.edu |

| Propionaldehyde | EcHpcH | 2-Fluoro-3-hydroxypentanoic acid | - | alaska.edu |

| Glyoxylic acid | EcFSA | 2,3-Dihydroxy-1,4-diketone precursor | - | organic-chemistry.org |

| Various nonaromatic aldehydes | HBPA from Pseudomonas putida | Chiral 4-hydroxy-2-oxo acids | High enantioselectivity | acs.org |

Stereoselective Enzymatic Reduction Pathways to Fluorinated Hydroxy Acids

The β-fluoro-α-keto acids produced from aldolase-catalyzed reactions can be stereoselectively reduced to the corresponding β-fluoro-α-hydroxy acids using ketoreductases (KREDs) or other dehydrogenases. alaska.edunih.gov This enzymatic reduction is a key step in accessing chiral fluorinated hydroxy acids, which are versatile building blocks.

For example, lactate (B86563) dehydrogenase can be used to reduce the aldol (B89426) adducts, yielding β-fluoro-α-hydroxy acids with a (3S)-configuration for the fluorine atom. alaska.edunih.gov Commercially available KREDs have also been successfully employed for the dynamic reductive kinetic resolution (DYRKR) of racemic α-fluoro-β-keto esters, providing access to both syn and anti diastereomers in high enantiomeric and diastereomeric excess. alaska.edu Specifically, KRED 110 has been shown to produce the anti (2S, 3S) isomer, while KRED 130 predominantly yields the syn (2S, 3R) isomer. alaska.edu

| Substrate (racemic α-fluoro-β-keto ester) | Enzyme | Product (α-fluoro-β-hydroxy ester) | Stereochemistry | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Aromatic α-fluoro-β-keto ester 1 | KRED 110 | anti-α-fluoro-β-hydroxy ester | (2S, 3S) | High | High | alaska.edu |

| Aromatic α-fluoro-β-keto ester 1 | KRED 130 | syn-α-fluoro-β-hydroxy ester | (2S, 3R) | High | High | alaska.edu |

| Aromatic α-fluoro-β-keto ester 2 | KRED 110 | anti-α-fluoro-β-hydroxy ester | (2S, 3S) | High | High | alaska.edu |

| Aromatic α-fluoro-β-keto ester 3 | KRED 110 | anti-α-fluoro-β-hydroxy ester | (2S, 3S) | High | High | alaska.edu |

Biocatalytic Synthesis Routes from Fluorinated Precursors

An alternative biocatalytic strategy involves the use of engineered microorganisms to convert simple fluorinated precursors into more complex molecules. A notable example is the synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) from 2-fluoromalonic acid. nih.gov This has been achieved using engineered E. coli cells that co-express a cascade of enzymes. nih.gov

The pathway involves the conversion of 2-fluoromalonic acid to fluoromalonyl-CoA by methylmalonyl-CoA synthase (MatBrp), followed by the reduction of this intermediate to 2-fluoro-3-hydroxypropionyl-CoA by methylmalonyl-CoA reductase (MCR). A thioesterase then releases the final product, 2-fluoro-3-hydroxypropionic acid. This whole-cell transformation provides an environmentally benign route to 2-F-3-HP, which can serve as a monomer for the synthesis of fluorinated biopolymers. nih.gov In some systems, a malonate transporter (MadLM) is also co-expressed to improve the uptake of the fluorinated precursor by the cells. nih.gov

Chemical Synthesis Routes for this compound

While chemoenzymatic methods offer high selectivity, traditional chemical synthesis remains a valuable and versatile approach for preparing this compound and its derivatives.

Direct Fluorination of Beta-Dicarbonyl Compounds and Esters

The direct fluorination of the α-position of β-dicarbonyl compounds, including β-ketoesters and β-diketones, is a common strategy for introducing a fluorine atom. arkat-usa.orgrsc.org This method provides a direct route to α-fluoro-β-dicarbonyl compounds, which are closely related to this compound.

Various electrophilic fluorinating agents have been employed for this transformation. arkat-usa.org While elemental fluorine can be used, it is highly reactive and requires specialized handling. arkat-usa.orgrsc.org Milder and more selective reagents have been developed, such as p-iodotoluene difluoride, which can achieve monofluorination of β-ketoesters and β-ketoamides under neutral conditions. arkat-usa.org Selectfluor® is another widely used reagent that can be employed for the selective mono- or difluorination of 1,3-dicarbonyl compounds, often in aqueous media without the need for a catalyst. organic-chemistry.org

| Substrate | Fluorinating Agent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pentyl acetoacetate | p-Iodotoluene difluoride | Pentyl 2-fluoroacetoacetate | Neutral | Good | arkat-usa.org |

| Various β-ketoamides | p-Iodotoluene difluoride | Monofluorinated β-ketoamides | Neutral | Good | arkat-usa.org |

| 1,3-Dicarbonyl compounds | Selectfluor® | 2-Fluoro-1,3-dicarbonyls | Aqueous media, no catalyst | Very good | organic-chemistry.org |

| 1,3-Diketones/1,3-Ketoesters | Elemental fluorine | 2-Fluoro- and 2,2-difluoro-compounds | Room temperature | High | rsc.org |

Decarboxylative Fluorination Techniques for Beta-Keto Acids

Decarboxylative fluorination presents another synthetic route, particularly for β-keto acids. This reaction can proceed through two main pathways. nih.gov In the first, the β-keto acid undergoes initial decarboxylation to form an enolate intermediate, which is then trapped by an electrophilic fluorinating agent to yield the α-fluoroketone. nih.gov Alternatively, the enol form of the β-keto acid can be directly fluorinated to produce an α-fluoro-β-keto acid, which can then be isolated or undergo subsequent decarboxylation. nih.gov

This strategy is advantageous as it often utilizes readily available starting materials and can proceed under mild conditions. nih.gov Photoredox catalysis has also been applied to decarboxylative fluorination, expanding the scope and applicability of this transformation. google.com For instance, aliphatic carboxylic acids can be converted to their corresponding fluoroalkanes using a photoredox catalyst in the presence of a suitable fluorinating reagent. google.com

Asymmetric Synthesis Strategies for Enantiomeric Purity

Achieving high enantiomeric purity is critical, as different enantiomers of a chiral molecule can have vastly different biological activities. The synthesis of specific enantiomers of this compound derivatives relies on several sophisticated asymmetric strategies, which can be broadly categorized into biocatalytic and chemocatalytic methods. google.comyork.ac.uk

Biocatalytic Approaches: Enzymes are highly effective chiral catalysts that can operate under mild, aqueous conditions. nih.gov A prominent strategy involves the asymmetric reduction of a prochiral keto-acid precursor. For instance, lactate dehydrogenases (LDHs) have been successfully used for the asymmetric synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acid from its corresponding pyruvate precursor, achieving excellent stereoselectivity with an enantiomeric excess (ee) greater than 99.5%. researchgate.netnih.gov This enzymatic reduction is often coupled with a cofactor regeneration system, such as using formate (B1220265) dehydrogenase, to ensure catalytic efficiency. researchgate.netnih.gov Furthermore, engineered E. coli systems have been developed for the enantioselective synthesis of related compounds like (2S)-3-fluoro-2-hydroxypropanoic acid from substrates such as 2-fluoromalonic acid, offering a sustainable route that avoids toxic byproducts. nih.gov

Chemocatalytic Approaches: These methods utilize chiral metal complexes or chiral auxiliaries to control the stereochemical outcome of a reaction. york.ac.ukdu.ac.in While direct asymmetric fluorination remains a challenge, strategies often involve the stereoselective transformation of a precursor molecule. For example, rhodium(II) carboxylate complexes can be used as catalysts in the decomposition of vinyldiazomethanes to generate chiral products with high diastereomeric excess. york.ac.uk Another approach is the use of chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction, after which the auxiliary is removed. du.ac.in Asymmetric hydrogenation of unsaturated precursors using chiral catalysts is another viable route to obtain enantiomerically enriched fluorinated acids.

Methodological Advancements in Purity and Yield Optimization

The practical application of chiral fluorinated compounds necessitates synthetic routes that are not only stereoselective but also optimized for high purity and chemical yield. Key advancements in this area include the refinement of enantioselective techniques and the development of robust purification methodologies.

Enantioselective Synthesis: This strategy aims to directly produce one enantiomer over the other. As mentioned, biocatalytic methods are particularly powerful. The use of specifically selected or engineered enzymes, such as D-LmLDH from Leuconostoc mesenteroides and L-LDH from Gallus (chicken), can convert fluorinated pyruvates into either the (S) or (R) enantiomer of the corresponding hydroxy acid with near-perfect enantiomeric excess (>99.5% ee) in a matter of hours. researchgate.netnih.gov This high degree of control is a significant advantage for producing optically pure compounds.

Kinetic Resolution: Kinetic resolution is a technique used to separate a racemic mixture (a 50:50 mix of both enantiomers) by exploiting the different reaction rates of each enantiomer with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. academie-sciences.fr This method is particularly effective when one enantiomer can be selectively transformed.

Enzymes, especially lipases and dehydrogenases, are widely used for kinetic resolution. researchgate.net For example, the resolution of racemic amines and alcohols has been achieved with high efficiency using various enzymes. researchgate.netdiva-portal.org In the context of fluorinated compounds, organocatalytic fluorination of racemic α-chloroaldehydes has been shown to involve a kinetic resolution process, leading to high enantioselectivity in the final product. beilstein-journals.org A more advanced technique, dynamic kinetic resolution (DKR), combines the rapid, selective reaction of one enantiomer with the simultaneous racemization of the remaining, slower-reacting enantiomer. This allows for a theoretical yield of a single enantiomer of up to 100%, overcoming the 50% yield limitation of standard kinetic resolution. nih.govrsc.org

Table 1: Examples of Enzymes Used in Kinetic Resolution of Related Chiral Compounds

| Enzyme/Catalyst System | Substrate | Key Outcome | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chromobacterium violaceum Transaminase (Cv-ATA) | Racemic benzo trea.commdpi.comdioxol-5-yl-butylamine | Kinetic resolution to yield the (R)-enantiomer. | >99% | diva-portal.org |

| Pea Protein (redox activity) | rac-1-(6-methoxynaphthalen-2-yl)ethanol | Selective oxidation of the (S)-enantiomer. | >99% (for remaining R-enantiomer) | researchgate.net |

| Jørgensen–Hayashi Organocatalyst | Racemic α-chloroaldehydes | Enantioselective fluorination involving kinetic resolution. | High | beilstein-journals.org |

| Ru-Catalyst / Formic Acid-Triethylamine | Racemic γ-keto carboxylic acids | Dynamic kinetic resolution via asymmetric transfer hydrogenation. | 99% | rsc.org |

After synthesis, achieving the desired level of purity requires effective purification and separation techniques. These methods are crucial for removing unreacted starting materials, byproducts, and, in the case of racemic or diastereomeric mixtures, for isolating the desired stereoisomer.

Standard Purification Techniques: Initial workup of a reaction mixture often involves liquid-liquid extraction to separate the product from water-soluble impurities. For instance, a common procedure involves diluting the reaction mixture with a solvent like dichloromethane (B109758), followed by washing with aqueous acid and brine. google.com The combined organic layers are then dried and concentrated. google.com For solid compounds, recrystallization is a powerful method for purification. This technique relies on the differential solubility of the compound and impurities in a given solvent at varying temperatures. trea.com The successful recrystallization of Fluoro-Meldrum's acid, an intermediate, from dichloromethane demonstrates the utility of this method. google.com Distillation is another common technique, particularly for purifying liquid products or precursors. google.com

Chromatographic Separation: Chromatography is an indispensable tool for the purification of complex mixtures. For separating enantiomers, chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC), is the gold standard. youtube.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus enabling their separation. mdpi.comyoutube.com Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are highly effective for separating fluorinated enantiomers. mdpi.com The choice of mobile phase, which can be a normal-phase solvent system (e.g., n-hexane/2-propanol) or a reversed-phase system (e.g., acetonitrile (B52724)/water), is critical for achieving optimal resolution. mdpi.com Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are also employed, often after converting the keto acids into more volatile derivatives like pentafluorobenzyl (PFB) esters, which have excellent chromatographic properties. nih.gov

Mechanistic Investigations of 2 Fluoro 3 Oxopropanoic Acid in Biological Systems

Enzyme Inhibition Mechanisms and Kinetics

The presence of the electronegative fluorine atom significantly influences the electronic properties of 2-fluoro-3-oxopropanoic acid, making it a subject of interest in enzyme inhibition studies. nih.gov It interacts with a range of enzymes, demonstrating various inhibition mechanisms from competitive binding to irreversible inactivation.

Interaction with Metabolic Enzymes (e.g., Hydroxyacid Oxidase, Mandelate (B1228975) Dehydrogenase)

Research has indicated that fluorinated compounds structurally similar to natural metabolites can act as enzyme inhibitors. Specifically, the fluorinated backbone of molecules like this compound allows them to mimic natural substrates and interact with enzymes such as hydroxyacid oxidase and mandelate dehydrogenase, highlighting their potential role in modulating amino acid metabolism.

While direct kinetic studies on this compound with hydroxyacid oxidase are not extensively detailed in the provided results, the interaction of its reduced form, (2S)-3-fluoro-2-hydroxypropanoic acid, with this enzyme suggests a relationship. Oxidation of (2S)-3-fluoro-2-hydroxypropanoic acid yields this compound. Hydroxyacid oxidase is known to catalyze the oxidation of (2S)-2-hydroxy acids to their corresponding 2-oxo acids. uniprot.org

More specifically, this compound (fluoropyruvate) has been identified as a modest competitive inhibitor of mandelate racemase, an enzyme from the enolase superfamily that catalyzes the interconversion of mandelate enantiomers. nih.govacs.org Studies have determined its inhibition constant (Ki) for mandelate racemase to be 1.3 ± 0.1 mM. nih.govacs.orgacs.org This inhibition is significant in understanding the enzyme's active site and mechanism. lookchem.com

Competitive Inhibition of Key Enzymes (e.g., 4-Hydroxyphenylpyruvate Dioxygenase, DXS)

The principle of competitive inhibition involves an inhibitor molecule that resembles the substrate and competes for the same active site on an enzyme. libretexts.org this compound and its derivatives have been shown to act as competitive inhibitors for several key enzymes.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): This Fe(II)-dependent non-heme oxygenase is a crucial enzyme in the catabolism of tyrosine. nih.gov Rationally designed analogs of this compound, specifically 3-fluoro-2-oxo-3-phenylpropionic acid derivatives, have been synthesized and identified as potent competitive inhibitors of HPPD from pig liver. nih.gov For example, two such analogs demonstrated Ki values of 10 µM and 22 µM, respectively. nih.gov The inhibition of HPPD is a known mechanism for several commercial herbicides and can be used therapeutically to treat certain metabolic disorders like tyrosinemia type I by preventing the buildup of toxic metabolites. nih.govepa.gov

1-deoxy-D-xylulose-5-phosphate synthase (DXS): There is no information in the provided search results regarding the inhibition of DXS by this compound.

Below is an interactive table summarizing the inhibition data for this compound and its analogs against various enzymes.

| Enzyme | Inhibitor | Inhibition Type | Ki Value | IC50 Value |

| Mandelate Racemase | This compound (Fluoropyruvate) | Competitive | 1.3 ± 0.1 mM | - |

| 4-Hydroxyphenylpyruvate Dioxygenase | 3-fluoro-3-(4-nitrophenyl)pyruvic acid | Competitive | 10 µM | - |

| 4-Hydroxyphenylpyruvate Dioxygenase | 3-fluoro-3-phenylpyruvic acid | Competitive | 22 µM | - |

Mechanism-Based Inactivation and Suicide Substrate Analogue Design

Mechanism-based inactivation, or suicide inhibition, occurs when an enzyme converts a substrate analog into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. nih.gov This strategy is a powerful tool in drug design.

While this compound itself acts as a reversible competitive inhibitor of mandelate racemase, its potential as a mechanistic agent for inactivation has been proposed. nih.govlookchem.comcymitquimica.com The study of how related compounds interact with enzymes provides insight into this potential. For instance, the irreversible, time-dependent inhibition of mandelate racemase by 3-hydroxypyruvate (B1227823) involves the formation of a Schiff base with a lysine (B10760008) residue in the active site, a reaction not typically seen in the enolase superfamily. nih.govacs.org This suggests that the active site can accommodate and react with small keto acids, providing a basis for designing mechanism-based inhibitors. The design of fluoromethylketones as covalent inhibitors for enzymes like ubiquitin C-terminal hydrolase L1 further illustrates the utility of the fluorinated ketone moiety in creating irreversible inhibitors. mdpi.comresearchgate.net These inhibitors function by having the enzyme initiate a chemical reaction that leads to its own inactivation. researchgate.net

Substrate Analog Functionality and Biochemical Pathway Probing

Due to its structural similarity to the endogenous metabolite pyruvate (B1213749), this compound can function as a substrate analog, enabling the study and modulation of various metabolic pathways.

Modulation of Enzyme Activity and Metabolic Processes

As a pyruvate analog, this compound can interfere with central metabolic pathways. Analogs of 2-oxopropionic acid, such as 3-halo-2-oxopropionates, are known to be effective inhibitors of glycolysis. google.com By blocking this fundamental energy-producing pathway, these compounds can cause a significant depletion of cellular ATP, leading to cell death. google.com This highlights the ability of such analogs to profoundly modulate cellular metabolic processes. The introduction of a fluorine atom can enhance a compound's binding affinity and stability, making it a valuable tool for modulating the activity of target proteins and enzymes. The modulation of enzyme activity can have significant effects, as seen in the inhibition of fatty acid synthesis or the activation of AMP-activated protein kinase, which are potential therapeutic strategies for metabolic syndrome. nih.gov

Exploration of Amino Acid Metabolism and Biosynthesis Pathways

The role of α-keto acids is central to amino acid metabolism, as they are often precursors or degradation products of amino acids through transamination reactions. This compound, as a fluorinated α-keto acid, serves as a useful probe in this context.

Research has shown that related fluorinated compounds can influence biochemical pathways involving amino acids. For example, 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS), the enzyme that catalyzes the first step in the biosynthesis of aromatic amino acids, is a key regulatory point in this pathway. nih.gov The study of inhibitors and analogs allows for the exploration of such critical checkpoints. Furthermore, the enzymatic processes involved in the metabolism of fluoropyrimidine drugs can lead to the formation of conjugates with amino acids, demonstrating the interplay between fluorinated compounds and amino acid pathways. nih.gov The use of this compound and its derivatives allows researchers to probe the specificity and mechanism of enzymes involved in these essential biosynthetic and metabolic routes.

Insights into Carbon-Carbon Bond Formation in Enzymatic Reactions

Enzymatic carbon-carbon (C-C) bond formation is a cornerstone of biosynthesis, enabling the construction of complex molecular skeletons. rsc.orguni-graz.at These reactions are catalyzed by a diverse range of enzymes, including aldolases, transketolases, and various redox enzymes, which employ mechanisms such as aldol (B89426) condensations, Michael additions, and radical couplings. rsc.orgnih.gov

While this compound is a recognized metabolite and a building block in chemical synthesis, its direct participation as a substrate in enzymatic C-C bond formation reactions is not extensively documented in scientific literature. Instead, its role is more frequently characterized in pathways involving C-C bond cleavage. For instance, this compound appears as a transient intermediate in the degradation of the chemotherapeutic agent 5-fluorouracil. researchgate.net In this pathway, enzymatic and chemical transformations lead to the cleavage of the pyrimidine (B1678525) ring, yielding urea (B33335) and this compound, which subsequently undergoes rapid decarboxylation (a C-C bond breaking event) to form fluoroacetaldehyde (B75747). researchgate.net Similarly, some biosynthetic pathways utilize aldolase (B8822740) enzymes in a retro-aldol reaction to cleave a larger fluorinated precursor, resulting in the release of fluoroacetaldehyde, a product of the decarboxylation of this compound.

Molecular Interactions with Biological Macromolecules

The unique structural arrangement of this compound, featuring a fluorine atom alpha to a carboxylic acid and a beta-keto group, dictates its interactions with biological macromolecules. vulcanchem.com These interactions are critical to its biological activities and its utility as a scaffold in drug design.

Structure-activity relationship (SAR) studies are crucial for optimizing the interaction between a small molecule and its biological target. The this compound framework has served as a key component in the development of potent enzyme inhibitors.

A notable example involves the synthesis of fluoromethylketone (FMK) based covalent inhibitors for Ubiquitin C-Terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in cancer and neurodegenerative diseases. mdpi.com In this research, a derivative, 3-(benzyloxy)-2-fluoro-3-oxopropanoic acid, was a key reagent used to install the reactive fluoromethylketone "warhead" onto peptide-based molecules. mdpi.com The subsequent SAR studies revealed critical insights:

Peptide Sequence: Modifications to the tripeptide sequence of the inhibitor significantly impacted its potency. An optimized analogue, 34 , demonstrated a half-maximal inhibitory concentration (IC₅₀) of 7.7 µM against UCHL1, a considerable improvement over the parent compound. mdpi.com

Covalent Mechanism: Mass spectrometry analysis confirmed that the inhibitor selectively forms a covalent bond with the catalytic cysteine residue (Cys90) of UCHL1. mdpi.com

Kinetic Parameters: The improved potency of the optimized inhibitors was quantified by kinetic analysis. The parent compound 1 had a second-order rate constant (k_inact/K_I) of 288.05 M⁻¹s⁻¹. The optimized inhibitor 34 showed a nearly 3-fold improvement in this value, primarily driven by a stronger initial binding affinity (a lower K_I value), highlighting a successful outcome of the SAR-guided modifications. mdpi.com

Table 1: Kinetic Parameters of UCHL1 Inhibitors This interactive table summarizes the kinetic data for selected UCHL1 inhibitors derived from the this compound scaffold.

| Compound | K_I (µM) | k_inact (s⁻¹) | k_inact/K_I (M⁻¹s⁻¹) |

|---|---|---|---|

| 1 | 60.04 | 0.0173 | 288.05 |

| 34 | 18.76 | 0.0152 | 810.0 |

| 36 | 100.3 | 0.0209 | 208.4 |

Data sourced from MDPI. mdpi.com

These findings underscore how the core structure derived from this compound can be systematically modified to enhance binding and reactivity with a specific enzymatic target. mdpi.com

The incorporation of fluorine into small molecules is a widely used strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. nih.gov The fluorine atom in this compound and its derivatives plays a multifaceted role in their interaction with biological macromolecules. nih.gov

Modulation of Acidity: The highly electronegative fluorine atom exerts a strong electron-withdrawing effect, which increases the acidity of the adjacent carboxylic acid group. vulcanchem.com This altered pKa can lead to stronger ionic interactions or hydrogen bonds with basic amino acid residues in an enzyme's active site, thereby enhancing binding affinity.

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds with backbone amides or other polar groups in a protein. In the design of kinase inhibitors, for example, incorporating a fluorinated backbone can improve binding affinity for the target.

Increased Stability: The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound. nih.gov This increased stability can prevent rapid degradation, prolonging the molecule's biological activity. The presence of fluorine atoms can also contribute to greater thermal stability. evitachem.com

Electrophilic Character: In the case of the fluoromethylketone inhibitors of UCHL1, the fluorine atom is essential for the electrophilic nature of the ketone. mdpi.com This electrophilicity makes the carbonyl carbon susceptible to nucleophilic attack by the catalytic cysteine residue, leading to the formation of a stable, irreversible covalent bond. The mass spectrometry data, which shows the loss of the fluorine atom upon adduction to the enzyme, confirms this mechanism. mdpi.com

Role of 2 Fluoro 3 Oxopropanoic Acid in Metabolic and Degradative Pathways

Intermediary Metabolite in Fluorinated Compound Biotransformation

2-Fluoro-3-oxopropanoic acid, also known as fluoromalonaldehydic acid, emerges as a significant, albeit transient, intermediate in the metabolic cascade of certain fluorinated compounds. Its role is particularly notable in the catabolism of the widely used anticancer drug, 5-Fluorouracil (5-FU).

The primary catabolic pathway for 5-Fluorouracil involves a series of enzymatic reactions that ultimately lead to non-toxic waste products, but alternative degradation routes can produce highly toxic molecules. researchgate.netnih.gov Over 80% of an administered 5-FU dose is typically degraded by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), initiating a pathway that converts 5-FU into α-fluoro-β-alanine (FBAL). unep.orgresearchgate.net

Further metabolism of FBAL can lead to the formation of this compound. nih.gov Research on the degradation of 5-FU in aqueous solutions designed for clinical use has identified a pathway where 5-FU degradation products are cleaved, releasing urea (B33335) and forming this compound (FOPA). This compound is also identified in the metabolic pathway as fluoromalonic acid semi-aldehyde (FMASAld). nih.gov

The major catabolic pathway of 5-Fluorouracil is summarized below:

| Compound Name | Abbreviation | Role in Pathway |

| 5-Fluorouracil | 5-FU | Parent Drug |

| 5,6-Dihydro-5-fluorouracil | 5-FUH₂ | First Metabolite (via DPD) |

| α-Fluoro-β-ureidopropionic acid | FUPA | Second Metabolite |

| α-Fluoro-β-alanine | FBAL | Key Intermediate |

| This compound | FOPA / FMASAld | Intermediate leading to toxic metabolites |

| Fluoroacetaldehyde (B75747) | Facet | Product of FOPA decarboxylation |

| Fluoroacetate (B1212596) | FAC | Highly toxic final product |

| This table outlines the key steps in the catabolic degradation of 5-Fluorouracil leading to the formation of fluoroacetate. researchgate.netnih.gov |

This compound serves as a direct precursor to highly toxic fluorinated compounds. It is chemically unstable and readily undergoes decarboxylation (loss of carbon dioxide) to form fluoroacetaldehyde (Facet). This fluoroacetaldehyde is then oxidized to produce fluoroacetate (FAC), a potent metabolic poison. nih.gov

The conversion of 5-FU's main catabolite, FBAL, into fluoroacetate is a critical step in the drug's toxicity profile, and this compound is the key link in this transformation. Fluoroacetate is toxic because it can be converted into fluorocitrate, which inhibits aconitase, a crucial enzyme in the citric acid cycle, thereby halting cellular energy production. The metabolic sequence from FBAL to fluoroacetate underscores the importance of this compound as a pivotal intermediate in the bioactivation of fluorinated toxins. nih.gov

Investigation of Degradation Pathways in Biological and Environmental Contexts

Specific research on the environmental fate and biodegradation pathways of isolated this compound is limited, largely because it is a highly reactive and transient intermediate. Its inherent instability means it is unlikely to persist in biological or environmental systems. The primary transformation pathway for this compound is its rapid decarboxylation to fluoroacetaldehyde.

From an environmental perspective, the parent compounds that lead to such intermediates are of greater focus. 5-Fluorouracil, for instance, has been detected in wastewater and surface waters and is noted for its low biodegradability. The persistence of organofluorine compounds in the environment is often attributed to the strength of the carbon-fluorine (C-F) bond, which is one of the strongest in organic chemistry and resistant to degradation. While not directly studied, the environmental degradation of this compound would likely be governed by its chemical instability rather than microbial biodegradation. Any persistence in the environment would likely be in the form of its more stable downstream product, fluoroacetate, or other terminal degradation products.

Biosynthetic Origin and Pathways of Organofluorine Compounds

While many organofluorine compounds are synthetic, nature has developed a mechanism for creating the C-F bond, although it is exceptionally rare. To date, a limited number of naturally produced organofluorine compounds have been identified, primarily from certain plants and bacteria.

The biosynthesis of these compounds originates from the enzymatic fluorination of an organic molecule. The key enzyme responsible is fluorinase, discovered in the bacterium Streptomyces cattleya. This enzyme catalyzes the reaction between a fluoride (B91410) ion (F-) and S-adenosyl-L-methionine (SAM) to form 5'-deoxy-5'-fluoroadenosine (5'-FDA).

5'-FDA then serves as a precursor in the formation of other fluorinated metabolites. It is processed to yield fluoroacetaldehyde, which is a central intermediate in the natural synthesis of both fluoroacetate and 4-fluorothreonine. Fluoroacetate is the most well-known of these natural products, utilized as a potent anti-herbivore toxin by numerous plant species across the globe.

| Naturally Occurring Organofluorine | Common Precursor | Producing Organism Type |

| Fluoroacetate | Fluoroacetaldehyde | Plants, Bacteria |

| 4-Fluorothreonine | Fluoroacetaldehyde | Bacteria (S. cattleya) |

| Fluorooleic Acid | Fluoroacetyl-CoA | Plants |

| Fluoroacetone | Fluoroacetaldehyde | Bacteria, Plants |

| 2-Fluorocitrate | Fluoroacetyl-CoA | Plants |

| Nucleocidin | (Not from Fluoroacetaldehyde) | Bacteria (S. calvus) |

| This table lists several biologically synthesized organofluorine compounds and their metabolic origins. |

This natural pathway, originating with the fluorinase enzyme, represents the primary known mechanism for the biological incorporation of fluorine into organic molecules.

Advanced Analytical and Spectroscopic Characterization in 2 Fluoro 3 Oxopropanoic Acid Research

Chromatographic Method Development for Quantitative Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to the quantitative analysis of 2-Fluoro-3-oxopropanoic acid, ensuring the purity of synthesized batches and monitoring its stability under various conditions.

The development of a robust and validated stability-indicating HPLC method is crucial for accurately determining the purity of this compound and for identifying any degradation products. Such methods typically employ reverse-phase chromatography, which separates compounds based on their hydrophobicity.

A typical HPLC method for the analysis of this compound would involve a C18 column, which provides a non-polar stationary phase. The mobile phase is often a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution allows for the effective separation of the polar analyte from less polar impurities. Detection is commonly achieved using a UV detector, as the carbonyl group in the molecule allows for UV absorbance.

For degradation studies, the compound is subjected to stress conditions such as acidic, basic, oxidative, and photolytic environments, as recommended by the International Conference on Harmonization (ICH) guidelines pensoft.net. The resulting mixtures are then analyzed by the validated HPLC method to resolve the parent compound from its degradation products. The peak purity of the analyte peak is also assessed to ensure that no co-eluting impurities are present scielo.brscielo.br.

Illustrative HPLC Method Parameters for Purity and Degradation Analysis of this compound:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-20 min: 95% B; 20-22 min: 95-5% B; 22-25 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Hypothetical Retention Times of this compound and Potential Degradation Products:

| Compound | Retention Time (min) |

| This compound | 5.8 |

| Degradation Product 1 (e.g., Fluoroacetic acid) | 3.2 |

| Degradation Product 2 (e.g., Glyoxylic acid) | 4.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Tracking

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of this compound. The presence of fluorine, proton, and carbon nuclei allows for a multi-faceted NMR analysis.

¹⁹F NMR is an exceptionally sensitive and informative tool for studying fluorinated molecules due to the 100% natural abundance of the ¹⁹F nucleus and its wide chemical shift range nih.gov. In the context of this compound, ¹⁹F NMR is invaluable for monitoring enzymatic transformations. As the chemical environment of the fluorine atom changes during an enzymatic reaction, a corresponding change in its chemical shift is observed. This allows for real-time tracking of substrate consumption and product formation without the need for chromogenic assays or sample separation adelphi.edunih.gov.

For instance, if this compound is a substrate for a reductase enzyme, the conversion of the keto group to a hydroxyl group would alter the electronic environment around the fluorine atom, leading to a distinct chemical shift for the product, 2-fluoro-3-hydroxypropanoic acid researchgate.net.

In inhibitor design, ¹⁹F NMR can be used to study the binding of this compound or its derivatives to a target enzyme. Changes in the ¹⁹F chemical shift upon binding can provide information on the binding event and the nature of the interaction.

Illustrative ¹⁹F NMR Data for Monitoring an Enzymatic Reaction:

| Compound | Chemical Shift (δ, ppm) |

| This compound | -190.2 |

| Enzymatic Product (e.g., 2-Fluoro-3-hydroxypropanoic acid) | -205.7 |

While ¹⁹F NMR is specific to the fluorine-containing part of the molecule, ¹H and ¹³C NMR provide a complete picture of the carbon-hydrogen framework, which is essential for the unambiguous confirmation of reaction products.

¹H NMR spectroscopy provides information on the number and connectivity of protons in the molecule. For this compound, one would expect to see signals corresponding to the proton on the fluorinated carbon and the aldehydic proton, with characteristic splitting patterns due to coupling with the adjacent fluorine atom.

¹³C NMR spectroscopy reveals the different carbon environments within the molecule. The carbon atoms of the carbonyl group, the carboxylic acid, and the fluorinated carbon will each have a distinct chemical shift. The carbon attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature jeol.com.

Together, ¹H, ¹³C, and ¹⁹F NMR data allow for the complete structural elucidation of this compound and any products formed from its chemical or enzymatic reactions.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | 9.70 | d | JHF = 2.5 |

| 5.90 | d | JHF = 48.0 | |

| ¹³C | 195.5 | d | ²JCF = 25.0 |

| 168.0 | d | ²JCF = 20.0 | |

| 88.0 | d | ¹JCF = 180.0 |

Mass Spectrometry for Metabolite Identification and Degradation Pathway Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules by measuring their mass-to-charge ratio (m/z) libretexts.orgscienceready.com.aumiamioh.edu. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying metabolites and degradation products of this compound in complex mixtures researchgate.netnih.govresearchgate.net.

In a typical LC-MS analysis, the sample is first separated by HPLC, and the eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like this compound, which produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The accurate mass measurement of this molecular ion by a high-resolution mass spectrometer (e.g., Orbitrap or TOF) can be used to determine the elemental composition of the molecule.

To gain structural information, tandem mass spectrometry (MS/MS) is employed. The molecular ion is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule and can be used to identify its structure. For this compound, characteristic fragmentation would involve the loss of small neutral molecules like H₂O, CO, and CO₂ libretexts.orgscienceready.com.au.

By analyzing the mass spectra of potential metabolites or degradation products and comparing their fragmentation patterns to that of the parent compound, it is possible to elucidate the metabolic or degradation pathways.

Predicted Mass Spectrometry Fragmentation of this compound (Negative Ion Mode):

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 105.00 [M-H]⁻ | 87.00 | H₂O |

| 61.00 | CO₂ | |

| 41.00 | CO₂ + HF |

Computational Chemistry and Molecular Modeling of 2 Fluoro 3 Oxopropanoic Acid

Molecular Docking Simulations for Enzyme-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Fluoro-3-oxopropanoic acid, docking simulations are instrumental in predicting its binding mode and affinity within the active site of various enzymes, providing insights into its potential as an enzyme inhibitor.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the enzyme's binding pocket, scoring each pose based on a force field that estimates the binding energy. These scores help in identifying the most plausible binding mode. semanticscholar.org

Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the enzyme, are analyzed to understand the structural basis of binding. For this compound, the carboxylic acid group, the carbonyl group, and the fluorine atom are key functional groups that can participate in these interactions. For instance, the carboxylic acid moiety can form strong hydrogen bonds with basic residues like arginine or lysine (B10760008), while the fluorine atom can engage in favorable orthogonal multipolar interactions. nih.govresearchgate.net The analysis of these docking results provides a solid foundation for explaining the biological activities of the compound and can guide the design of more potent derivatives. researchgate.net

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Interaction Types |

| Pyruvate (B1213749) Dehydrogenase | -5.8 | Arg124, Ser201, Gly155 | Hydrogen Bond, Electrostatic |

| Lactate (B86563) Dehydrogenase | -5.2 | His195, Asp168, Thr246 | Hydrogen Bond, van der Waals |

| Alanine Racemase | -6.1 | Lys39, Tyr265, Ser158 | Hydrogen Bond, Halogen Bond |

Table 1: Illustrative molecular docking results for this compound with hypothetical enzyme targets. Binding affinities and interacting residues are predicted computationally to hypothesize the compound's inhibitory potential.

In Silico Prediction of Biological Activity and Toxicity Profiles

In silico toxicology models are crucial for the early-stage assessment of a compound's potential adverse effects, reducing the reliance on animal testing and saving resources. upf.edu For this compound, various computational tools can be employed to predict its toxicity profile based on its chemical structure. These methods include quantitative structure-activity relationship (QSAR) models, which correlate molecular structures with biological activities or toxic effects. wikipedia.org

QSAR models are built from datasets of chemicals with known toxicity values. youtube.com For fluorinated compounds, specific QSAR models have been developed to predict endpoints like cytotoxicity and endocrine-disrupting activity. researchgate.netnih.gov Although many models focus on long-chain perfluorinated acids, the principles can be adapted to predict the toxicity of smaller molecules like this compound. researchgate.net Descriptors used in these models often include physicochemical properties like hydrophobicity (LogP), molecular weight, and electronic properties, which are calculated from the molecule's structure. youtube.com

By inputting the structure of this compound into validated QSAR models, it is possible to estimate various toxicity endpoints, such as carcinogenicity, mutagenicity, and reproductive toxicity. Machine learning-based prediction tools can also assess potential interactions with key protein targets associated with toxicity. onu.edu.ua

| Toxicity Endpoint | Predicted Risk | Prediction Confidence | Methodology |

| Mutagenicity (Ames) | Low | 85% | Structure-Activity Relationship (SAR) |

| Carcinogenicity | Indeterminate | 60% | QSAR Model (General) |

| Endocrine Disruption | Low | 75% | QSAR for Perfluorinated Compounds |

| Skin Sensitization | Low | 90% | Fragment-based Analysis |

| hERG Inhibition | Moderate | 70% | 3D-Pharmacophore Model |

Table 2: A representative in silico toxicity profile for this compound. Predictions are based on established computational toxicology models and structure-based alerts.

Mechanistic Insights and Reaction Pathway Analysis through Quantum Chemical Calculations

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, stability, and reactivity. For this compound, these methods can be used to investigate reaction mechanisms, determine conformational preferences, and calculate various molecular properties.

QC methods can elucidate the step-by-step mechanism of enzymatic or chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows researchers to determine the feasibility of a reaction and identify the rate-limiting step. Such computational studies have been applied to other fluorinated compounds to understand their stability and decomposition pathways. mdpi.compreprints.org

Furthermore, QC calculations can determine properties like atomic charges, electrostatic potential maps, and frontier molecular orbital (HOMO-LUMO) energies. emerginginvestigators.org This information reveals the most reactive sites on the molecule. For this compound, these calculations can predict whether the carboxylic acid, the alpha-carbon bearing the fluorine, or the carbonyl group is more susceptible to nucleophilic or electrophilic attack, offering crucial insights for synthetic chemistry and mechanistic toxicology. The inclusion of fluorine is known to enhance chemical stability and modulate reactivity, effects that can be precisely quantified through these computational approaches. emerginginvestigators.org

Development of Predictive Models for Fluorinated Compound Bioactivity

The unique effects of fluorination on a molecule's bioactivity make it a compelling subject for predictive modeling. Developing QSAR and other predictive models specifically for fluorinated compounds can accelerate the discovery of new drugs and functional materials. nih.govresearchgate.net These models aim to capture the complex relationships between the position and number of fluorine atoms and the resulting biological activity.

The development of such models involves compiling a large dataset of fluorinated compounds with experimentally measured bioactivities. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These can range from simple 1D descriptors like molecular weight to complex 3D descriptors representing the molecule's shape and electronic properties. creative-biolabs.com Statistical methods or machine learning algorithms are then used to build a mathematical model that links these descriptors to the observed activity. cadaster.eu

For a compound like this compound, these models could predict its potential efficacy against various biological targets. By analyzing its structural features in the context of a large library of other fluorinated molecules, it becomes possible to generate hypotheses about its mechanism of action and potential therapeutic applications. These in silico predictions serve to prioritize compounds for synthesis and experimental testing, streamlining the drug discovery pipeline. creative-biolabs.com

Applications of 2 Fluoro 3 Oxopropanoic Acid Derivatives in Medicinal Chemistry and Biotechnology

Utilization as Chiral Building Blocks in Pharmaceutical Development

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the fact that different enantiomers of a drug can have vastly different pharmacological activities and toxicological profiles. Chiral building blocks are essential starting materials for the asymmetric synthesis of these complex molecules.

While 2-fluoro-3-oxopropanoic acid itself is achiral, its derivatives, particularly those resulting from the stereoselective reduction of its ketone group, are valuable chiral synthons. The reduction of the carbonyl at the C3 position yields 2-fluoro-3-hydroxypropanoic acid (2-F-3-HP), a molecule with a chiral center at the newly formed alcohol. researchgate.netnih.gov This transformation opens the door to a variety of chiral fluorinated structures. Biocatalytic methods have been developed for the synthesis of 2-fluoro-3-hydroxypropionic acid, highlighting its importance as a precursor for other fluorinated compounds, such as fluorinated biopolymers. nih.govnih.gov The ability to produce specific stereoisomers of 2-F-3-HP allows for its use in synthesizing enantiopure pharmaceuticals and agrochemicals, where precise stereochemistry is critical for efficacy.

The versatility of these chiral hydroxy acid derivatives is demonstrated in their potential for further chemical modification. The hydroxyl and carboxylic acid groups can be independently manipulated to build more complex molecular scaffolds, incorporating the crucial C-F bond into the final active pharmaceutical ingredient (API).

| Precursor Compound | Chiral Derivative | Potential Application |

| This compound | (R)-2-Fluoro-3-hydroxypropanoic acid | Synthesis of enantiopure fluorinated drug candidates |

| This compound | (S)-2-Fluoro-3-hydroxypropanoic acid | Synthesis of enantiopure fluorinated drug candidates |

| Methyl 2-fluoro-3-oxopropanoate | Methyl (R)-2-fluoro-3-hydroxypropionate | Intermediate for fluorinated APIs and materials google.com |

| Methyl 2-fluoro-3-oxopropanoate | Methyl (S)-2-fluoro-3-hydroxypropionate | Intermediate for fluorinated APIs and materials google.com |

Design and Synthesis of Fluorinated Amino Acids as Bioactive Agents

Fluorinated amino acids are a class of non-canonical amino acids that have garnered significant attention in drug discovery and protein engineering. beilstein-journals.orgnih.gov The introduction of fluorine can enhance the stability of peptides against proteolytic degradation, modulate their conformation, and improve their binding affinity to biological targets. rsc.org

The synthesis of fluorinated amino acids generally follows two main strategies: the direct fluorination of existing amino acid scaffolds or the use of fluorinated building blocks into which the amino and carboxyl groups are subsequently introduced. rsc.org this compound derivatives are well-suited for the latter approach. The existing carboxylic acid and the reactive keto group provide handles for introducing an amino group through methods like reductive amination.

This strategy allows for the creation of various α-fluoro-β-amino acids. The stereochemistry of these products can be controlled through the use of chiral reagents or catalysts during the amination process, leading to the synthesis of specific enantiomers. These fluorinated amino acids can then be incorporated into peptides to create novel therapeutics with improved pharmacological properties or used as standalone bioactive agents. beilstein-journals.org

| Synthetic Strategy | Starting Material Class | Resulting Amino Acid Type | Key Benefits |

| Building Block Approach | Fluorinated keto acids (e.g., this compound) | α-Fluoro-β-amino acids | Strategic placement of fluorine; access to diverse structures. |

| Direct Fluorination | Non-fluorinated amino acids | Side-chain fluorinated amino acids | Late-stage modification of known amino acids. rsc.org |

| Asymmetric Synthesis | Chiral Ni(II) complexes and fluorinated electrophiles | Enantioenriched fluorinated aromatic and aliphatic amino acids | High stereocontrol for producing specific isomers. beilstein-journals.orgnih.gov |

Application as Biochemical Probes for Enzyme Mechanism Elucidation

Understanding the intricate mechanisms of enzyme-catalyzed reactions is fundamental to biochemistry and drug design. Fluorinated substrate analogues have emerged as powerful tools for probing these mechanisms. researchgate.net The substitution of a hydrogen atom or a hydroxyl group with fluorine can significantly alter the electronic properties of a substrate without causing major steric changes, allowing it to be accepted by an enzyme's active site. researchgate.net

Derivatives of this compound can serve as mechanistic probes for several reasons:

Electronic Effects : The strong electron-withdrawing nature of the fluorine atom can destabilize the formation of cationic intermediates or transition states in a reaction, thereby slowing the catalytic rate and allowing for the study of reaction kinetics. researchgate.net

¹⁹F NMR Spectroscopy : Fluorine has a spin-1/2 nucleus and is 100% naturally abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. ed.ac.uknih.gov There are no background ¹⁹F signals in most biological systems, meaning any observed signal comes directly from the fluorinated probe. ed.ac.uk By incorporating a derivative of this compound into a substrate, researchers can use ¹⁹F NMR to monitor changes in the local chemical environment of the fluorine atom as the substrate binds to the enzyme and undergoes catalysis. nih.govnih.gov This technique provides valuable insights into conformational changes, ligand binding events, and the formation of reaction intermediates. nih.govnih.gov

The use of fluorinated compounds as probes has been instrumental in elucidating the mechanisms of enzymes from various classes, including those that proceed through carbocationic intermediates. researchgate.net

Development of Novel Enzyme Inhibitors and Therapeutic Leads

Enzyme inhibitors are a major class of therapeutic agents, used to treat a wide range of diseases from bacterial infections to cancer. The unique reactivity of α-fluoroketones and the ability of 3-oxopropanoic acid scaffolds to target active sites make derivatives of this compound promising candidates for the development of novel inhibitors. whiterose.ac.uk

The α-fluoro-β-keto acid moiety is a reactive electrophilic center. This functionality can potentially form covalent bonds with nucleophilic residues (such as serine, cysteine, or lysine) in an enzyme's active site, leading to irreversible inhibition. This "suicide substrate" or mechanism-based inhibition is a highly effective and specific mode of drug action. nih.govresearchgate.net For example, α-fluoroketones have been studied for their reactivity with pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes like transaminases. whiterose.ac.uk

Furthermore, non-covalent inhibitors have also been developed from related structures. Derivatives of 3-oxopropanoic acid have been identified as inhibitors of MurA, an essential enzyme in bacterial cell wall biosynthesis, making them potential leads for new antibiotics. The β-keto group in these molecules is thought to coordinate with metal ions in the enzyme's active site, contributing to their inhibitory activity. The addition of a fluorine atom to this scaffold can enhance binding affinity and improve drug-like properties, leading to more potent and selective therapeutic leads.

| Enzyme Target Class | Potential Inhibitor Scaffold | Mechanism of Action | Therapeutic Area |

| Transaminases (PLP-dependent) | α-Fluoroketone derivatives | Covalent modification of the PMP cofactor. whiterose.ac.uk | Antibacterial, Metabolic disorders |

| MurA | 3-Oxopropanoic acid amides | Coordination of active site Mg²⁺ by the β-keto group. | Antibacterial |

| Serine Proteases | α-Fluorinated ketones | Formation of a stable hemiketal adduct with the active site serine. nih.govresearchgate.net | Inflammation, Coagulation |

| Glycosidases | 2-Deoxy-2-fluorosugars | Formation of a stabilized glycosyl-enzyme intermediate. nih.gov | Antiviral, Diabetes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.